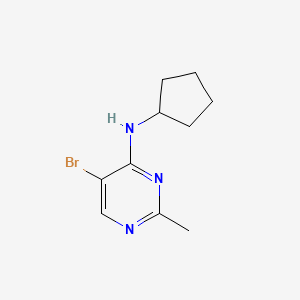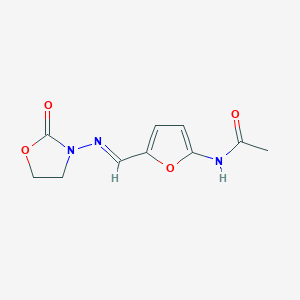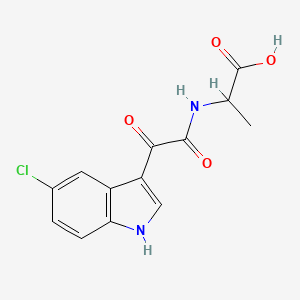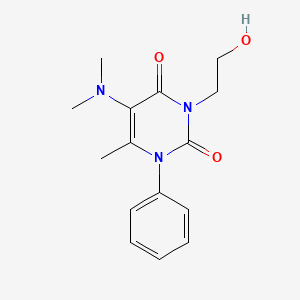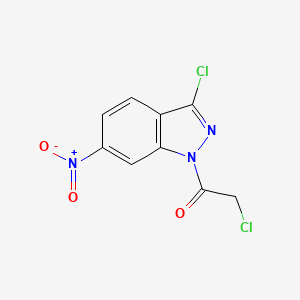
2-Chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This particular compound features a chloro and nitro group attached to the indazole ring, which can influence its reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone typically involves the reaction of 3-chloro-6-nitroindazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Formation of substituted indazole derivatives.
Reduction: Formation of 2-chloro-1-(3-chloro-6-amino-1H-indazol-1-yl)ethanone.
Oxidation: Formation of oxidized indazole derivatives, depending on the specific conditions used.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The chloro group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-chloro-6-nitroindazole: Shares the indazole core structure but lacks the chloroacetyl group.
2-chloro-1-(3-chloro-1H-indazol-1-yl)ethanone: Similar structure but without the nitro group.
1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone: Lacks the chloro group on the ethanone moiety.
Uniqueness
2-chloro-1-(3-chloro-6-nitro-1H-indazol-1-yl)ethanone is unique due to the presence of both chloro and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for studying various chemical reactions and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
27232-75-3 |
|---|---|
Molekularformel |
C9H5Cl2N3O3 |
Molekulargewicht |
274.06 g/mol |
IUPAC-Name |
2-chloro-1-(3-chloro-6-nitroindazol-1-yl)ethanone |
InChI |
InChI=1S/C9H5Cl2N3O3/c10-4-8(15)13-7-3-5(14(16)17)1-2-6(7)9(11)12-13/h1-3H,4H2 |
InChI-Schlüssel |
DZJJGGBZFBBIFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2Cl)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


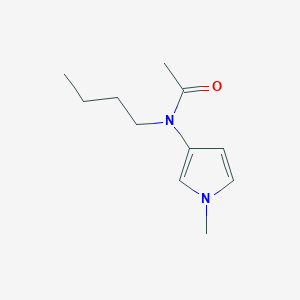
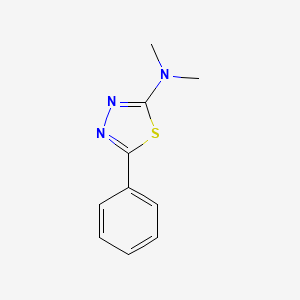
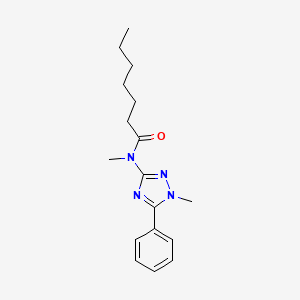
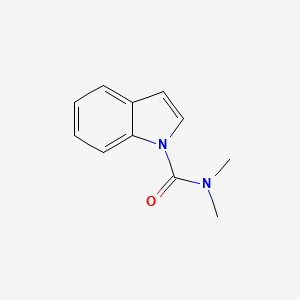
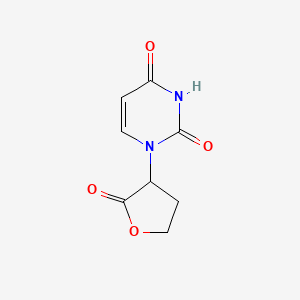
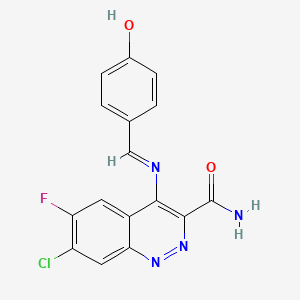

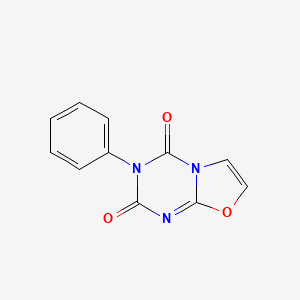
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
